molecular formula C11H9Cl2NS B3125944 2-(4-Chlorophenyl)-4-(chloromethyl)-5-methylthiazole CAS No. 329977-17-5

2-(4-Chlorophenyl)-4-(chloromethyl)-5-methylthiazole

Cat. No.: B3125944
CAS No.: 329977-17-5
M. Wt: 258.2 g/mol
InChI Key: SHFLMENQKNGVOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenyl)-4-(chloromethyl)-5-methylthiazole is an organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a chlorophenyl group, a chloromethyl group, and a methyl group attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-4-(chloromethyl)-5-methylthiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with thioamide and chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-4-(chloromethyl)-5-methylthiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, resulting in the modification of its functional groups.

    Cyclization Reactions: The thiazole ring can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the chloromethyl group with other functional groups.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids.

Scientific Research Applications

2-(4-Chlorophenyl)-4-(chloromethyl)-5-methylthiazole has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs. Its structural features make it a candidate for designing inhibitors of specific enzymes or receptors.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials with unique properties, such as conductive polymers or photoactive compounds.

    Biological Studies: Researchers study the compound’s interactions with biological molecules to understand its potential effects on cellular processes and its utility in biotechnology.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-4-(chloromethyl)-5-methylthiazole depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved can vary, but the compound’s ability to interact with specific proteins or nucleic acids is often a key factor in its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)-4-methylthiazole: Lacks the chloromethyl group but shares the chlorophenyl and methylthiazole structure.

    2-(4-Chlorophenyl)-5-methylthiazole: Similar structure but without the chloromethyl group.

    4-(Chloromethyl)-5-methylthiazole: Lacks the chlorophenyl group but retains the chloromethyl and methylthiazole structure.

Uniqueness

2-(4-Chlorophenyl)-4-(chloromethyl)-5-methylthiazole is unique due to the presence of both the chlorophenyl and chloromethyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various synthetic and research applications.

Properties

IUPAC Name

4-(chloromethyl)-2-(4-chlorophenyl)-5-methyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2NS/c1-7-10(6-12)14-11(15-7)8-2-4-9(13)5-3-8/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHFLMENQKNGVOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C2=CC=C(C=C2)Cl)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Chlorophenyl)-4-(chloromethyl)-5-methylthiazole
Reactant of Route 2
Reactant of Route 2
2-(4-Chlorophenyl)-4-(chloromethyl)-5-methylthiazole
Reactant of Route 3
Reactant of Route 3
2-(4-Chlorophenyl)-4-(chloromethyl)-5-methylthiazole
Reactant of Route 4
2-(4-Chlorophenyl)-4-(chloromethyl)-5-methylthiazole
Reactant of Route 5
Reactant of Route 5
2-(4-Chlorophenyl)-4-(chloromethyl)-5-methylthiazole
Reactant of Route 6
2-(4-Chlorophenyl)-4-(chloromethyl)-5-methylthiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.